molecular formula C19H11Cl2NO2 B3463180 5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzisoxazole

5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzisoxazole

Cat. No. B3463180
M. Wt: 356.2 g/mol
InChI Key: PQDROWWSYISEDU-UHFFFAOYSA-N
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Description

Triclosan is a broad-spectrum antimicrobial agent present in some consumer products, including toothpaste, soaps, detergents, toys, and surgical cleaning treatments . It is an endocrine disrupting compound .


Molecular Structure Analysis

The molecular formula of Triclosan is C12H7Cl3O2 . It’s an aromatic ether that is phenol which is substituted at C-5 by a chloro group and at C-2 by a 2,4-dichlorophenoxy group .


Physical And Chemical Properties Analysis

Triclosan is a white solid with a density of 1.49 g/cm³. It has a melting point of 55-57 °C . It’s also lipophilic, suggesting bioaccumulation in fatty tissues .

Mechanism of Action

Triclosan works by inhibiting the growth of bacteria, fungi, and mildew . Its efficacy as an antimicrobial agent, the risk of antimicrobial resistance, and its possible role in disrupted hormonal development remains controversial .

Safety and Hazards

Triclosan is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye irritation. It’s also very toxic to aquatic life with long-lasting effects .

Future Directions

The transformation products of Triclosan may be more persistent and toxic than the parent compound, and their occurrence in aquatic environments is poorly understood . Therefore, future research should focus on understanding the potential effects of Triclosan and its transformation products on organisms and environmental health .

properties

IUPAC Name

5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO2/c20-13-6-9-18(16(21)10-13)23-14-7-8-17-15(11-14)19(24-22-17)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDROWWSYISEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzisoxazole
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5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzisoxazole
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5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzisoxazole
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5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzisoxazole
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5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzisoxazole
Reactant of Route 6
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5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzisoxazole

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